3,3,3-Trifluoro-2-hydroxypropane-1-nitrile

Overview

Description

3,3,3-Trifluoro-2-hydroxypropanoic acid is a chemical compound with the empirical formula C₃H₃F₃O₃ and a molecular weight of 144.05 g/mol . It is a colorless solid and belongs to the class of organic compounds known as carboxylic acids . The compound contains three fluorine atoms, a hydroxyl group, and a carboxylic acid functional group.

Scientific Research Applications

Synthesis of ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid

A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified as Burkholderia phytofirmans ZJB-15079. A novel amidase (Bp-Ami) was cloned from this strain and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Biotechnologically Relevant Enzymes and Proteins

Enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acids are important chiral building blocks for a series of pharmaceuticals . Amidases catalyze the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . These enzymes have attracted considerable studies and industrial interest in fine chemical synthesis due to their remarkable chemo-, regio-, and enantio-selectivity .

Thermostable and Cobalt-Dependent Amidase

The amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 is the first cobalt-dependent FmdA_AmdA family amidase. The enzyme activity was significantly increased by 37.7-fold in the presence of 1 mM Co2+, with a specific activity of 753.5 U/mg .

High Substrate Tolerance and Extreme Thermostability

As an enzyme from mesophile, Bp-Ami exhibited extreme thermostability with a half-life of 47.93 h at 80 °C, which was even superior to other reported amidases from thermophiles . The high substrate tolerance, high specific activity, and extreme thermostability demonstrated the great potential of Bp-Ami for efficient biocatalytic synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Dimerization under the Action of Triethylamine

It was shown that 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride dimerizes under the action of triethylamine .

Investigation of the Properties and Reactivity of the Dimer

An investigation was made of the properties and reactivity of the dimer and a number of derivatives of α,β-unsaturated γ-H-polyfluorinated acids .

Mechanism of Action

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-propionitrile is a novel amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Mode of Action

The compound interacts with its target, the amidase, by undergoing hydrolysis of its C–N bonds to produce the corresponding carboxylic acids and ammonia . This process is catalyzed by the amidase, which is significantly activated in the presence of 1 mM Co2+ .

Biochemical Pathways

The biochemical pathway primarily affected by 3,3,3-Trifluoro-2-hydroxy-propionitrile is the hydrolysis of amides. This process is facilitated by the amidase, which belongs to the acetamidase/formamidase (FmdA_AmdA) family . The hydrolysis results in the production of carboxylic acids and ammonia .

Pharmacokinetics

The pharmacokinetics of 3,3,3-Trifluoro-2-hydroxy-propionitrile are influenced by the amidase’s properties. The enzyme exhibits extreme thermostability with a half-life of 47.93 h at 80 °C , which may impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .

Action Environment

The action of 3,3,3-Trifluoro-2-hydroxy-propionitrile is influenced by environmental factors such as temperature and the presence of Co2+ ions . The amidase’s activity is significantly increased in the presence of 1 mM Co2+ , and the enzyme exhibits extreme thermostability, even at high temperatures .

properties

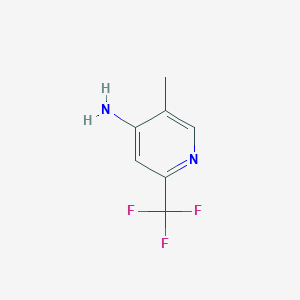

IUPAC Name |

3,3,3-trifluoro-2-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO/c4-3(5,6)2(8)1-7/h2,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHLFRBYBGRKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

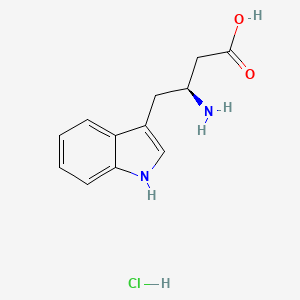

![(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B3041689.png)

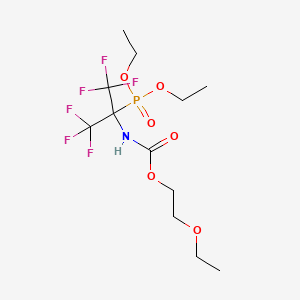

![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)

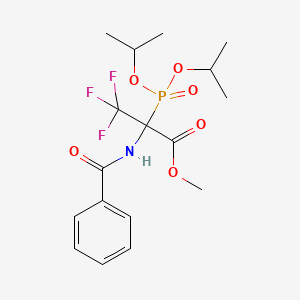

![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)

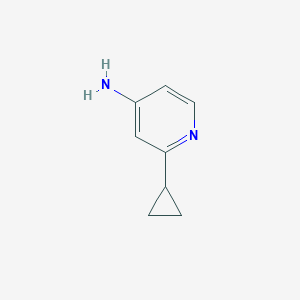

![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)